Tris(3-isopropylphenyl) phosphate
Overview
Description
Tris(3-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is known for its applications as a flame retardant, plasticizer, and additive in various industrial products. The compound’s structure includes three isopropylphenyl groups attached to a phosphate group, which contributes to its chemical stability and effectiveness in its applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-isopropylphenyl) phosphate is typically synthesized through the reaction of phenol with propylene, followed by phosphorylation. The process involves the following steps:
Isopropylation of Phenol: Phenol reacts with propylene in the presence of an acid catalyst to form isopropylphenol.
Phosphorylation: The isopropylphenol is then reacted with phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(3-isopropylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Phosphoric acid derivatives.
Substitution Products: Compounds where the isopropylphenyl groups are replaced by other functional groups.
Scientific Research Applications
Tris(3-isopropylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability and fire resistance.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and compatibility with various pharmaceutical compounds.
Industry: Widely used as a plasticizer and additive in the production of plastics, rubber, and synthetic fibers, improving their flexibility and durability
Mechanism of Action
The mechanism of action of tris(3-isopropylphenyl) phosphate as a flame retardant involves the formation of a protective char layer on the material’s surface during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the combustion process. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable products .
Comparison with Similar Compounds
Triphenyl Phosphate: Another widely used flame retardant with similar applications but different structural properties.
Tris(2-butoxyethyl) Phosphate: Known for its use as a plasticizer and flame retardant, with different chemical properties and applications.
Tris(1-chloro-2-propyl) Phosphate: Used primarily as a flame retardant with distinct chemical behavior compared to tris(3-isopropylphenyl) phosphate.
Uniqueness: this compound is unique due to its specific isopropylphenyl groups, which provide a balance of chemical stability and reactivity, making it highly effective in its applications. Its lower toxicity and environmental impact compared to some other flame retardants also contribute to its widespread use .
Properties
IUPAC Name |
tris(3-propan-2-ylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-10-7-13-25(16-22)29-32(28,30-26-14-8-11-23(17-26)20(3)4)31-27-15-9-12-24(18-27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVNABLNATHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC(=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993503 | |
Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72668-27-0 | |
Record name | Phenol, 3-(1-methylethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72668-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(3-isopropylphenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072668270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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